N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and an amine group . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a similar five-membered ring containing one sulfur atom and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or ring-closure reactions . For example, pyrazole derivatives can be synthesized through the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with the isopropyl and ethyl groups attached to the nitrogen atom . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the amine group . Pyrazole rings can participate in a variety of reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Characterization :
- The compound Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized using the amination method and characterized by various spectral data and elemental analysis (Idhayadhulla, Kumar, & Nasser, 2010).
- In a similar vein, 3,5-Diphenyl-1H-pyrazole derivatives were synthesized and characterized, showing local anesthetic, analgesic, and antiinflammatory activities in animal models (Bruno et al., 1994).
Biological Activities :
- A study synthesized and evaluated the anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, demonstrating the potential of these compounds as anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
- Another research focused on the synthesis, characterization, and biological activity of new 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one derivatives, revealing good antibacterial activity (Al-Smaisim, 2012).
Chemical Transformations and Modifications :
- The study on Synthesis of Some New Thiazoles and Pyrazolo[1,5-a]pyrimidines Containing an Antipyrine Moiety focused on the treatment of certain compounds with halo ketones or halo esters to synthesize new compounds, which were then established through elemental and spectral data analysis (Abdelhamid & Afifi, 2010).
Corrosion Inhibition :
- A theoretical study on new bipyrazole derivatives using density functional theory was conducted to evaluate their potential activity as corrosion inhibitors, demonstrating the efficiencies of corrosion inhibitors based on parameters like EHOMO, ELUMO, gap energy, and electronegativity (Wang et al., 2006).
Antimicrobial and Anticancer Properties :
- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activity, showing significant potential in these areas (Hafez, El-Gazzar, & Al-Hussain, 2016).
Future Directions
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-propan-2-yl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-11(2)14-6-5-7-15-16(14)19-17(22-15)18-8-9-21-13(4)10-12(3)20-21/h5-7,10-11H,8-9H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJMHDVYBYVOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC2=NC3=C(C=CC=C3S2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.